molecular formula C7H12S B2919402 5-Ethylsulfanylpent-1-yne CAS No. 57079-99-9

5-Ethylsulfanylpent-1-yne

Cat. No.: B2919402
CAS No.: 57079-99-9
M. Wt: 128.23
InChI Key: KPIKWDRHHHHJIF-UHFFFAOYSA-N
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Description

5-Ethylsulfanylpent-1-yne is an organic compound with the molecular formula C7H12S It is characterized by the presence of an ethylsulfanyl group attached to a pent-1-yne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethylsulfanylpent-1-yne typically involves the reaction of 1-pentyne with ethylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

1-Pentyne+EthylthiolThis compound\text{1-Pentyne} + \text{Ethylthiol} \rightarrow \text{this compound} 1-Pentyne+Ethylthiol→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Ethylsulfanylpent-1-yne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond.

    Substitution: The ethylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alkenes and alkanes.

    Substitution: Various substituted pent-1-yne derivatives.

Scientific Research Applications

5-Ethylsulfanylpent-1-yne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethylsulfanylpent-1-yne involves its interaction with specific molecular targets. The ethylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Signal Transduction: It may modulate signal transduction pathways by interacting with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

    5-Methylsulfanylpent-1-yne: Similar structure with a methylsulfanyl group instead of an ethylsulfanyl group.

    5-Propylsulfanylpent-1-yne: Contains a propylsulfanyl group.

    5-Butylsulfanylpent-1-yne: Contains a butylsulfanyl group.

Uniqueness

5-Ethylsulfanylpent-1-yne is unique due to its specific ethylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-ethylsulfanylpent-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12S/c1-3-5-6-7-8-4-2/h1H,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIKWDRHHHHJIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57079-99-9
Record name 5-(ethylsulfanyl)pent-1-yne
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